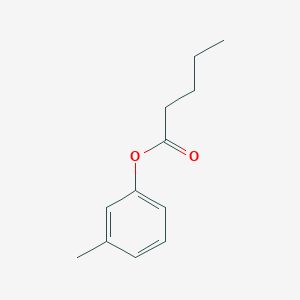
Valeric acid, 3-methylphenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Valeric acid, 3-methylphenyl ester, also known as 3-methylphenyl valerate, is an organic compound with the molecular formula C12H16O2. It is an ester formed from valeric acid and 3-methylphenol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Valeric acid, 3-methylphenyl ester, can be synthesized through the esterification of valeric acid with 3-methylphenol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound, may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as zeolites or sulfonated resins, can enhance the efficiency and yield of the esterification reaction. The reaction conditions, including temperature and pressure, are optimized to maximize the production rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: Valeric acid, 3-methylphenyl ester, undergoes various chemical reactions, including hydrolysis, transesterification, and reduction.
Common Reagents and Conditions:
Hydrolysis: The ester can be hydrolyzed back to valeric acid and 3-methylphenol using aqueous acid or base under reflux conditions.
Transesterification: The ester can undergo transesterification with other alcohols in the presence of a catalyst, such as sodium methoxide, to form different esters.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Major Products Formed:
Hydrolysis: Valeric acid and 3-methylphenol.
Transesterification: New esters depending on the alcohol used.
Reduction: 3-methylphenyl valerate alcohol.
Applications De Recherche Scientifique
Valeric acid, 3-methylphenyl ester, has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
Valeric acid, 3-methylphenyl ester, can be compared with other esters of valeric acid, such as ethyl valerate and pentyl valerate. While all these esters share similar chemical properties, this compound, is unique due to the presence of the 3-methylphenyl group, which imparts distinct physical and chemical characteristics. This uniqueness makes it suitable for specific applications in fragrance and flavor industries.
Comparaison Avec Des Composés Similaires
- Ethyl valerate
- Pentyl valerate
- Methyl valerate
Propriétés
Numéro CAS |
173851-73-5 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
(3-methylphenyl) pentanoate |
InChI |
InChI=1S/C12H16O2/c1-3-4-8-12(13)14-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3 |
Clé InChI |
MEKODTPFXNDIKN-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)OC1=CC=CC(=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


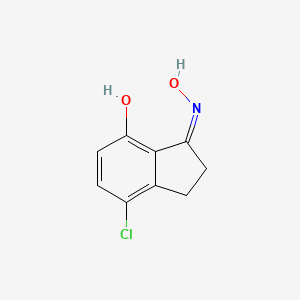

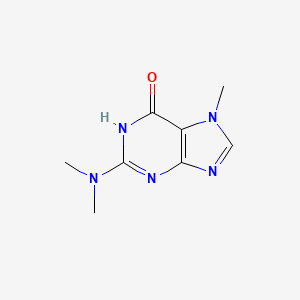


![1-[3-(1-Aminoethyl)phenyl]ethanone;hydrochloride](/img/structure/B15070051.png)
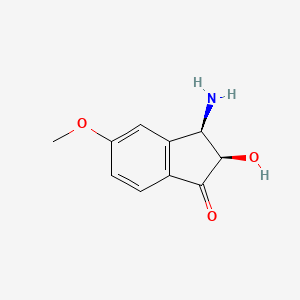



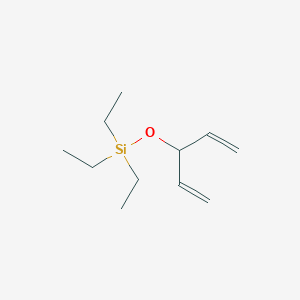
![8-Chloroimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B15070090.png)
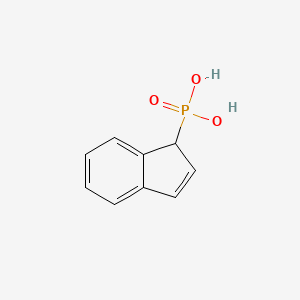
![2-Methylpyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B15070107.png)
